2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid
Overview
Description
The compound is a derivative of pyridine . Pyridine derivatives are common structural motifs in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .
Synthesis Analysis
While specific synthesis information for this compound is not available, pyridine derivatives are often synthesized using cross-coupling reactions .Chemical Reactions Analysis
Pyridine derivatives are known to be challenging nucleophiles in cross-coupling arylations .Scientific Research Applications
Chemical and Biological Properties
Variability in Chemistry : Research on compounds containing pyridine and naphthyridine rings, similar to 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid, indicates a wide range of chemical behaviors and properties. These compounds are known for their ability to form complex compounds with metals, exhibiting significant spectroscopic, magnetic, and biological activities. This diversity in chemical behavior underscores the potential of such molecules in developing new materials and pharmaceuticals (Boča, Jameson, & Linert, 2011).
Biological Activities : Derivatives of 1,8‐naphthyridine, which share a similar structural motif with the compound , have been extensively studied for their broad spectrum of biological activities. These activities include antimicrobial, antiviral, anticancer, anti‐inflammatory, and analgesic properties, among others. Such derivatives have also shown potential in treating neurological disorders like Alzheimer's disease and depression. This highlights the versatility of naphthyridine derivatives in therapeutic and medicinal research (Madaan et al., 2015).
Metabolic Pathways : The metabolism of pyridine and quinoline derivatives, including those related to carboxylic acids, has been studied under both aerobic and anaerobic conditions. These studies have shown that various microorganisms can biotransform these compounds, affecting their degradation and fate in environmental contexts. This research is crucial for understanding the environmental impact and potential bioremediation strategies for such compounds (Kaiser, Feng, & Bollag, 1996).
Applications in Synthesis and Drug Development
- Synthesis of Central Nervous System (CNS) Drugs : Functional chemical groups in heterocycles, including pyridine and naphthyridine derivatives, are considered promising for the synthesis of compounds with CNS activity. This underscores the potential of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid and its analogues in the development of new CNS drugs, highlighting the importance of these functional groups in medicinal chemistry (Saganuwan, 2017).
Safety And Hazards
properties
IUPAC Name |
2-pyridin-2-yl-1,8-naphthyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c18-14(19)10-8-12(11-5-1-2-6-15-11)17-13-9(10)4-3-7-16-13/h1-8H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNXSFRPBWFMMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=N3)C(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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